2-(Dodecyloxy)benzonitrile
Overview
Description
2-(Dodecyloxy)benzonitrile is an organic compound with the molecular formula C19H29NO. It is known for its unique structure, which includes a benzonitrile group attached to a dodecyloxy chain. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dodecyloxy)benzonitrile can be synthesized through the reaction of 2-hydroxybenzonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Dodecyl BromideK2CO3,DMFthis compound+KBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various alkyl or aryl ethers.
Scientific Research Applications
2-(Dodecyloxy)benzonitrile has several scientific research applications:
Liquid Crystals: Exhibits liquid crystalline behavior, making it useful in technologies like flat-panel displays and optical modulators.
Organic Photovoltaics: Used as an electron transporting material in organic photovoltaic devices, potentially improving their efficiency.
Optical Sensors: Employed in the preparation of lipophilized gold nanoparticles, enhancing optical sensors.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)benzonitrile involves its interaction with molecular targets through its nitrile and dodecyloxy groups. These interactions can influence various pathways, such as electron transport in photovoltaic devices or alignment in liquid crystal phases. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxybenzonitrile
- 2-Octyloxybenzonitrile
- 2-Propoxybenzonitrile
Uniqueness
2-(Dodecyloxy)benzonitrile is unique due to its long dodecyloxy chain, which imparts distinct liquid crystalline properties and enhances its performance in applications like organic photovoltaics and optical sensors
Properties
IUPAC Name |
2-dodecoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15H,2-10,13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUJCCRSCBUHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405643 | |
Record name | 2-(Dodecyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186029-18-5 | |
Record name | 2-(Dodecyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dodecyloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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